molecular formula C15H12BrNO3 B5702998 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene

1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene

Cat. No. B5702998
M. Wt: 334.16 g/mol
InChI Key: IYPVCLKFPWXUBP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is an organic compound that belongs to the class of nitroalkenes. It is a yellow crystalline solid that has been widely used in scientific research due to its unique chemical properties. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, pharmacology, and material science. In

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is not fully understood. However, it is believed to act as a Michael acceptor, which can react with various nucleophiles such as thiols, amines, and carboxylic acids. This compound has also been shown to exhibit cytotoxicity against various cancer cell lines, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is its unique chemical properties, which make it a versatile building block in organic synthesis. This compound has also been shown to exhibit cytotoxicity against various cancer cell lines, which suggests that it may have potential as an anticancer agent. However, one of the main limitations of this compound is its toxicity, which can pose a risk to researchers working with it in the laboratory.

Future Directions

There are several future directions for the research on 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene. One of the main directions is the development of new synthetic methods for this compound and its derivatives. Another direction is the investigation of its potential as an anticancer agent and the development of new analogs with improved cytotoxicity. Additionally, the investigation of its antibacterial and antifungal activity and the development of new derivatives with improved activity is another potential direction for future research.

Synthesis Methods

The synthesis of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene can be achieved through several methods. One of the most commonly used methods involves the reaction of benzyloxybenzaldehyde with bromine and nitromethane in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene.

Scientific Research Applications

1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. This compound has also been used as a reagent in the synthesis of various natural products, including alkaloids and steroids.

properties

IUPAC Name

2-bromo-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-14-10-12(8-9-17(18)19)6-7-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPVCLKFPWXUBP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzyloxy)-2-bromo-4-[(E)-2-nitroethenyl]benzene

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